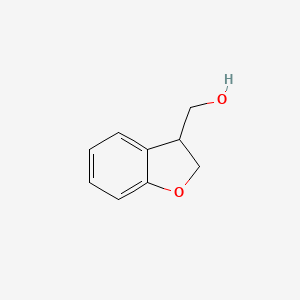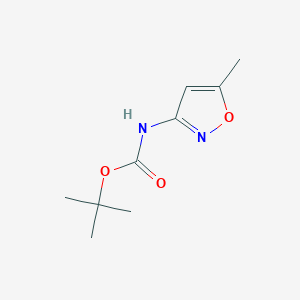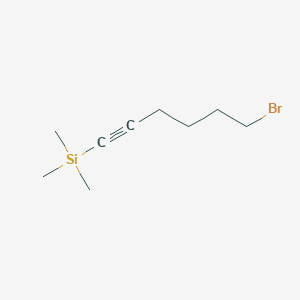
4-(1-Benzylpyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Benzylpyrrolidin-3-yl)pyridine, also known as 4-BP, is a heterocyclic compound with a pyridine ring and a benzylpyrrolidine side chain. It is a versatile molecule with a wide range of applications in biochemistry and medicinal chemistry.
Scientific Research Applications
Crystal Structure and Spectroscopic Properties
- The study of analogs of 4-benzoylpyridine, similar to 4-(1-Benzylpyrrolidin-3-yl)pyridine, provided insights into their crystal structure and spectroscopic properties. These compounds were explored using various spectroscopic methods, quantum chemical calculations, and X-ray crystallography, revealing detailed information about their electronic structure and intermolecular interactions (Kolev et al., 2009).
Coordination Chemistry
- Derivatives of pyridine, closely related to this compound, have been used in coordination chemistry, particularly in the synthesis of luminescent lanthanide compounds and iron complexes. These compounds exhibit interesting properties like thermal and photochemical spin-state transitions, which are significant in biological sensing and other applications (Halcrow, 2005).
Synthesis and Quantum Calculations
- The synthesis of pyridine derivatives and their quantum calculations have been a focus of study. This includes the synthesis of thiazoles and thiadiazole derivatives via pyridinylthioureas, providing insights into the molecular structure and potential applications of these compounds (Dawood et al., 2013).
Novel Terpyridine-Skeleton Molecule Derivants
- Research on novel terpyridine-skeleton molecules, which include structures similar to this compound, highlighted their potential in inhibiting tumor growth and metastasis. These molecules target topoisomerases and show promise in cancer treatment (Kwon et al., 2015).
Corrosion Inhibition
- Pyridinyl substituted compounds have been studied for their role in corrosion inhibition. This research is significant for understanding how these compounds interact with metal surfaces and protect them in corrosive environments (Murmu et al., 2019).
Properties
IUPAC Name |
4-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-14(5-3-1)12-18-11-8-16(13-18)15-6-9-17-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAMRAMUWHMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
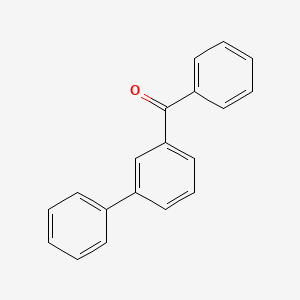
![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)
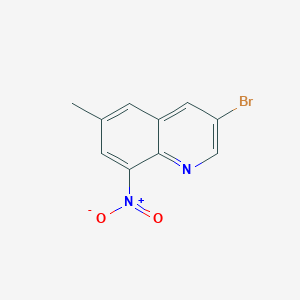
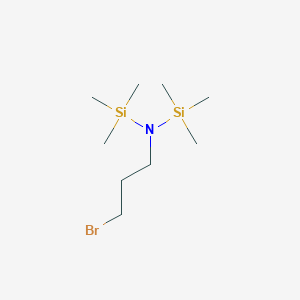
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)
